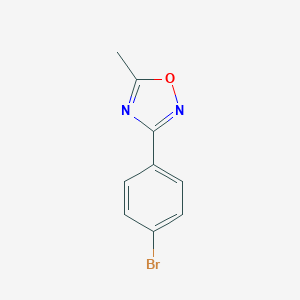

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBIOYGLRGIJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356408 | |

| Record name | 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118183-92-9 | |

| Record name | 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride, followed by cyclization with phosphoryl chloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with various functional groups.

Oxidation and Reduction: Formation of oxidized or reduced oxadiazole derivatives.

Coupling Reactions:

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. Specifically, 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole has shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells. Research indicates that derivatives of 1,2,4-oxadiazoles can disrupt cellular processes critical for tumor growth and survival .

-

Case Studies :

- A study conducted by Maftei et al. synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin .

- Another investigation reported the synthesis of Schiff bases fused with 1,2,4-oxadiazoles that displayed superior biological potency against specific cancer cell lines compared to standard treatments .

| Compound Name | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 92.4 | Various (11 cell lines) |

| Schiff Base Derivative | 137.3 | Ca9-22 |

| Doxorubicin | 214.3 | Reference for comparison |

Other Biological Activities

Besides anticancer properties, oxadiazole derivatives have been explored for their antibacterial and antifungal activities. The presence of the bromine atom in the structure may enhance these biological properties by increasing lipophilicity and facilitating membrane penetration.

Photophysical Properties

Research has indicated that compounds like this compound exhibit interesting photophysical properties that make them suitable for applications in organic electronics and photonic devices.

- Fluorescence : The compound has been investigated for its potential use as a fluorescent probe due to its ability to emit light upon excitation . This property is advantageous in bioimaging and sensor applications.

Synthesis of Novel Materials

The oxadiazole ring structure is a versatile scaffold used in the synthesis of various functional materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Chemical Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 239.07 g/mol .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

相似化合物的比较

The following analysis compares 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole with structurally analogous compounds, focusing on synthetic routes , biological activities , and physicochemical properties .

Structural Analogues and Substituent Effects

Key Observations :

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability increase lipophilicity compared to fluorine, favoring membrane penetration in antimicrobial applications .

- Methyl vs. Chloromethyl : The methyl group offers stability, while chloromethyl derivatives are more reactive but require careful handling due to toxicity .

- Aromatic vs. Alkyl Substituents : Bulky aryl groups (e.g., methoxyphenyl) enhance binding affinity in enzyme inhibition but may reduce solubility .

Table 1. Yield Comparison

Key Trends :

- Higher LogP values correlate with increased bromine or chloromethyl substitution, enhancing membrane permeability but raising toxicity risks.

- Fluorine substitution reduces LogP, improving solubility for CNS-targeted drugs .

生物活性

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This oxadiazole derivative has been studied for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Adenocarcinoma) | 10.0 | |

| MDA-MB-231 (Breast Cancer) | 8.5 | |

| HeLa (Cervical Cancer) | 7.0 |

The compound exhibits IC50 values in the low micromolar range across different cancer cell lines, indicating potent anticancer properties.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with tumor growth and proliferation. Studies have shown that it may inhibit:

- Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression linked to cancer progression .

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced cell proliferation and survival in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that derivatives of 1,2,4-oxadiazoles can significantly reduce inflammation in animal models.

Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives

The anti-inflammatory activity was assessed using carrageenan-induced paw swelling models in rats, showing comparable efficacy to standard anti-inflammatory drugs like Indomethacin.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. While specific data on this compound is limited, related oxadiazole derivatives have shown effectiveness against various bacterial and fungal strains .

Case Study 1: Anticancer Evaluation

A study conducted by Vinaya K. et al. involved the synthesis and evaluation of several oxadiazole derivatives for their anticancer activity against HT-29 and MDA-MB-231 cell lines. The results indicated that compounds similar to 3-(4-Bromophenyl)-5-methyl exhibited significant cytotoxicity with apoptotic effects observed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Assessment

Another study investigated the anti-inflammatory effects of various oxadiazole derivatives in rat models. The results indicated that compounds with bromine substitutions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .

常见问题

Basic Research Question

- Hazards : Harmful by inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

What strategies are used to study its structure-activity relationships in biological systems?

Advanced Research Question

- Substituent Modification : Replace the bromophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .

- Biological Assays : Test inhibition of multidrug resistance (MDR) transporters using in vitro models (e.g., P-glycoprotein ATPase assays) .

How to design experiments to investigate its potential as a kinase inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。